molecular formula C19H22F4N4O B2538826 1-cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034379-47-8

1-cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2538826
CAS No.: 2034379-47-8
M. Wt: 398.406
InChI Key: VAONDZZNCZDRAA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a structurally complex urea derivative characterized by three distinct moieties:

  • Cyclopentyl group: A saturated five-membered ring providing steric bulk and lipophilicity.
  • 4-Fluorobenzyl group: A benzene ring substituted with a fluorine atom at the para position, enhancing electronic interactions and metabolic stability.
  • Trifluoromethylpyrazole-ethyl linker: A trifluoromethyl-substituted pyrazole connected via an ethyl chain to the urea backbone, contributing to hydrogen bonding and hydrophobic interactions.

This compound’s design integrates features common in kinase inhibitors and allosteric modulators, where urea scaffolds often serve as critical pharmacophores for target binding .

Properties

IUPAC Name

1-cyclopentyl-3-[(4-fluorophenyl)methyl]-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F4N4O/c20-15-7-5-14(6-8-15)13-24-18(28)27(16-3-1-2-4-16)12-11-26-10-9-17(25-26)19(21,22)23/h5-10,16H,1-4,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONDZZNCZDRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopentyl-3-(4-fluorobenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea, with the CAS number 2034379-47-8, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₉H₂₂F₄N₄O
  • Molecular Weight : 398.4 g/mol
  • Structure : The compound features a cyclopentyl group, a fluorobenzyl moiety, and a trifluoromethyl-pyrazole structure, which are significant for its biological activity.

Inhibition of Phosphodiesterase (PDE)

Recent studies indicate that compounds similar to this compound exhibit inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition leads to elevated intracellular cAMP levels, which can reduce inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF and IL-17 .

Antitumor Activity

The compound has shown selective in vitro and in vivo antitumor activity against hepatocellular carcinoma (HCC). This effect appears to be independent of PDE inhibition, suggesting alternative mechanisms may be involved .

The biological activity of this compound may be attributed to several mechanisms:

  • Cytokine Modulation : It can modulate the release of inflammatory cytokines, potentially benefiting conditions like asthma and other inflammatory diseases.
  • Antitumor Effects : Its ability to inhibit tumor growth may involve interference with critical signaling pathways in cancer cells.

Study on Inflammatory Diseases

In a study focusing on lung inflammation models, the compound demonstrated significant efficacy in reducing bronchial eosinophilia and airway hyperactivity in guinea pigs. The results indicated that it could ameliorate airway function by interfering with TNF formation .

Anticancer Research

Further investigations have revealed that modifications to the structure can enhance the antitumor properties of derivatives. For instance, compounds derived from similar frameworks have been shown to effectively inhibit tumor cell proliferation .

Data Summary

PropertyValue
Molecular FormulaC₁₉H₂₂F₄N₄O
Molecular Weight398.4 g/mol
Biological ActivitiesPDE inhibition, Antitumor
Key FindingsReduces TNF, Inhibits HCC

Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related urea derivatives reported in recent literature. Key differences and similarities are outlined below:

Key Observations :

  • Substituent Diversity : The target compound’s cyclopentyl group distinguishes it from aryl-substituted analogs (e.g., 11d, C19) . The ethyl linker between urea and pyrazole offers flexibility compared to rigid linkers like thiazole-piperazine in 11d .
  • Synthetic Efficiency : Yields for urea derivatives in range from 83–88%, suggesting robust synthetic routes for similar compounds . The target compound’s synthesis may employ analogous coupling strategies, though its cyclopentyl group could introduce steric challenges.
Structural and Functional Insights
  • Fluorobenzyl Motif : The 4-fluorobenzyl group is shared with compounds like 24 and A-425619 (from ), which are associated with enhanced target affinity due to fluorine’s electronegativity and hydrophobic effects .
  • Trifluoromethylpyrazole : This moiety, present in the target and compound 191, is linked to improved metabolic stability and potency in kinase inhibitors .
  • Urea Scaffold : The urea group mediates hydrogen bonding with biological targets, a feature conserved across analogs (e.g., 11d, 24, MK13) .

Q & A

Advanced Question

Reaction Monitoring : Employ in situ FTIR or LC-MS to detect intermediates and optimize stepwise reaction times .

Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for coupling steps, noting that bulky ligands (e.g., XPhos) may mitigate steric effects from the cyclopentyl group .

Solvent Effects : Use DoE (Design of Experiments) to evaluate solvent polarity (e.g., DCM vs. acetonitrile) and temperature gradients. For example, higher yields (≥70%) are reported in polar aprotic solvents at 70°C .

How to differentiate this compound’s reactivity from similar urea derivatives?

Advanced Question

Electrophilicity : Compare the urea carbonyl’s electrophilicity using 13C^{13}C-NMR chemical shifts. Electron-withdrawing groups (e.g., CF3_3) increase δC=O values, enhancing reactivity toward nucleophiles .

Hydrolytic Stability : Conduct accelerated stability studies (pH 7.4 buffer, 37°C). The fluorobenzyl group may reduce hydrolysis rates compared to chlorobenzyl analogs due to lower electron-withdrawing effects .

Metabolic Profiling : Incubate with liver microsomes and identify metabolites via LC-HRMS. The ethyl-pyrazole spacer may undergo oxidative cleavage, requiring prodrug strategies .

What computational tools predict the compound’s physicochemical properties?

Basic Question

  • LogP and Solubility : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (~3.5) and aqueous solubility (<10 µg/mL), critical for bioavailability studies .
  • pKa Prediction : The urea NH is weakly acidic (predicted pKa ~8.5). MOE or MarvinSuite can model ionization states for formulation design .
  • Conformational Analysis : Generate low-energy conformers with MacroModel (MMFF94s force field) to guide crystallography or docking studies .

How to validate purity and identity in the absence of commercial standards?

Basic Question

Orthogonal Analytics : Combine 1H^1H-/13C^{13}C-NMR, HRMS, and IR to cross-verify functional groups. For example, urea C=O stretches appear at ~1650 cm1^{-1} .

HPLC Method : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Compare retention times with intermediates .

Elemental Analysis : Confirm C, H, N, F content (±0.3% theoretical) to rule out residual solvents or byproducts .

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